molecular formula C19H19N3O3S B6925091 N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide

Cat. No.: B6925091
M. Wt: 369.4 g/mol
InChI Key: BQEAIBWNUFJRHD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a methoxy group, and a pyridine carboxamide moiety

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-13-8-9-20-16(11-13)18(23)22(12-14-5-4-10-25-14)19-21-15-6-2-3-7-17(15)26-19/h2-3,6-9,11,14H,4-5,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEAIBWNUFJRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C(=O)N(CC2CCCO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl precursor using reagents such as methyl iodide in the presence of a base.

    Formation of the Pyridine Carboxamide Moiety: This involves the reaction of a pyridine derivative with an appropriate carboxylic acid or its derivative (e.g., an acid chloride) to form the carboxamide linkage.

    Attachment of the Oxolan-2-ylmethyl Group: This step typically involves the alkylation of the amide nitrogen with an oxolan-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-3,6-dichloro-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide
  • N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)pyridine-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-4-methoxy-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide is unique due to the specific combination of functional groups and the structural arrangement of its components. This uniqueness can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

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